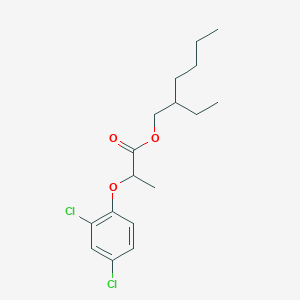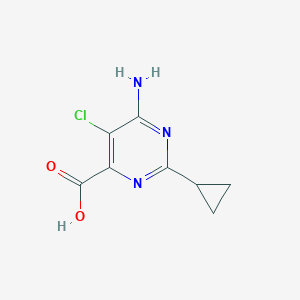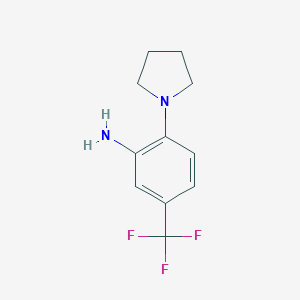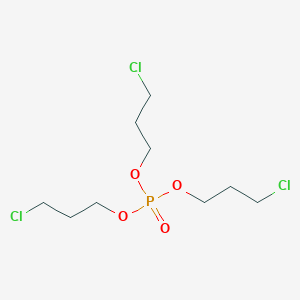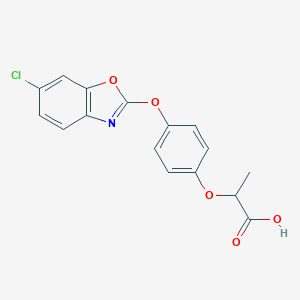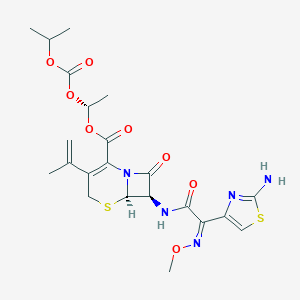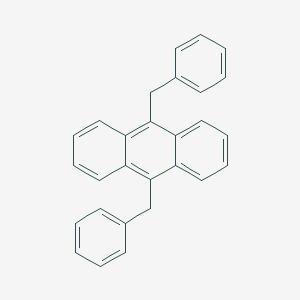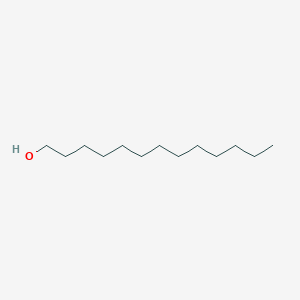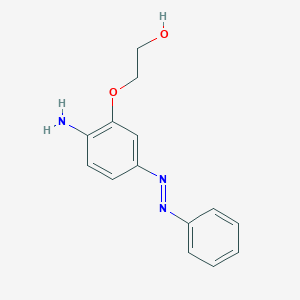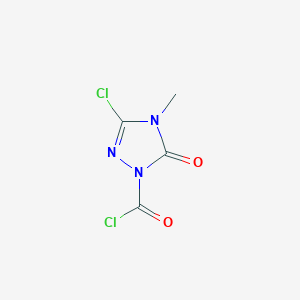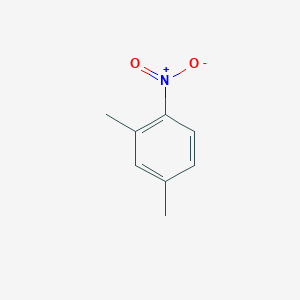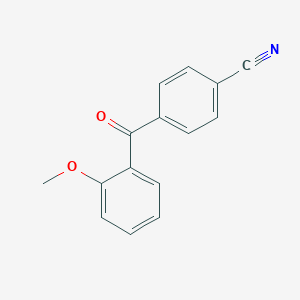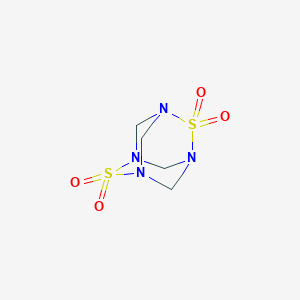
Tetramine
Overview
Description
Tetramine, also known as hexamethylenethis compound, is a heterocyclic organic compound with the chemical formula C₆H₁₂N₄. It is a white crystalline solid that is highly soluble in water and polar organic solvents. This compound has a cage-like structure similar to adamantane and is used in various industrial and scientific applications .
Mechanism of Action
Target of Action
TETS primarily targets the GABA type A receptor (GABAAR) . GABAARs are crucial for inhibitory neurotransmission in the central nervous system. They play a key role in reducing neuronal excitability and maintaining the balance between excitation and inhibition .
Mode of Action
TETS acts as a noncompetitive antagonist of the GABAAR . This means it binds to a site on the GABAAR that is distinct from the active site, altering the receptor’s conformation and preventing the binding of the neurotransmitter GABA . This inhibition disrupts the normal functioning of the GABAAR, leading to an increase in neuronal excitability .
Biochemical Pathways
The primary biochemical pathway affected by TETS is the GABAergic pathway . By blocking GABAARs, TETS inhibits the inhibitory effects of GABA, leading to an overexcitation of neurons . This overexcitation can result in seizures and other neurological symptoms .
Pharmacokinetics
It exhibits a long half-life and high persistence in tissues . The compound is also highly brain penetrant, which contributes to its potent neurotoxic effects .
Result of Action
The primary result of TETS action is the induction of seizures . These seizures can rapidly progress to status epilepticus and can be fatal . The severity of the symptoms is dose-dependent, with higher doses leading to more severe outcomes .
Action Environment
The action of TETS can be influenced by various environmental factors. For instance, the compound is highly soluble in water, which can facilitate its ingestion and subsequent absorption into the body . Additionally, its stability and persistence in the environment can contribute to its potential as a chemical threat agent .
Biochemical Analysis
Biochemical Properties
Tetramethylenedisulfotetramine is a potent antagonist of γ-aminobutyric acid (GABA), leading to excitation . This means that it interacts with GABA receptors, inhibiting their function and leading to increased neuronal activity. The nature of this interaction is antagonistic, as Tetramethylenedisulfothis compound blocks the normal function of the GABA receptors .
Cellular Effects
Tetramethylenedisulfothis compound has a profound effect on various types of cells and cellular processes. By inhibiting GABA receptors, it disrupts the normal balance of neuronal activity, leading to a state of hyperexcitability . This can influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Tetramethylenedisulfothis compound involves its binding to neuronal GABA gated chloride channels . This binding inhibits the normal function of these channels, preventing the influx of chloride ions and leading to a state of neuronal hyperexcitability . This can lead to changes in gene expression and other cellular processes .
Temporal Effects in Laboratory Settings
The effects of Tetramethylenedisulfothis compound can change over time in laboratory settings. While specific information on the product’s stability, degradation, and long-term effects on cellular function is limited, it is known that Tetramethylenedisulfothis compound is a potent neurotoxin and convulsant , suggesting that its effects may persist for some time.
Dosage Effects in Animal Models
In animal models, the effects of Tetramethylenedisulfothis compound vary with different dosages . At lower doses, it can cause seizures, while at higher doses, it can be lethal . The exact threshold effects and toxic or adverse effects at high doses can vary depending on the specific animal model used.
Metabolic Pathways
Given its role as a GABA antagonist, it is likely that it interacts with enzymes and cofactors involved in the metabolism of GABA .
Transport and Distribution
Information on how Tetramethylenedisulfothis compound is transported and distributed within cells and tissues is limited. Given its potent neurotoxic effects, it is likely that it is able to cross the blood-brain barrier and accumulate in neuronal tissues .
Subcellular Localization
Given its mechanism of action as a GABA antagonist, it is likely that it localizes to areas of the cell where GABA receptors are present, such as the cell membrane .
Preparation Methods
Tetramine is synthesized by the reaction of formaldehyde and ammonia. This reaction can be conducted in both the gas phase and in solution. The general reaction is as follows:
6CH2O+4NH3→C6H12N4+6H2O
In industrial production, the reaction is typically carried out in an aqueous medium or in the vapor phase. The process involves the careful control of temperature and pH to ensure high yield and purity of the product .
Chemical Reactions Analysis
Tetramine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form formaldehyde and ammonia.
Reduction: It can be reduced to form secondary amines.
Substitution: this compound can undergo N-alkylation reactions, where alkyl groups replace hydrogen atoms on the nitrogen atoms.
Hydrolysis: In acidic conditions, this compound hydrolyzes to release formaldehyde and ammonia.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and alkylating agents like alkyl halides. Major products formed from these reactions include formaldehyde, secondary amines, and various alkylated derivatives .
Scientific Research Applications
Tetramine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the Duff and Sommelet reactions, where it acts as a formyl carbon source.
Biology: this compound derivatives are used in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: this compound is used in the production of certain drugs and as a preservative in some pharmaceutical formulations.
Comparison with Similar Compounds
Tetramine is often compared with other polyamines such as triethylenethis compound and pentaethylenehexamine. While all these compounds share similar structural features, this compound is unique in its cage-like structure, which imparts distinct chemical properties. Unlike linear polyamines, this compound’s structure provides stability and resistance to hydrolysis, making it suitable for various industrial applications .
Similar compounds include:
Triethylenethis compound: Used as a copper chelator in the treatment of Wilson’s disease.
Pentaethylenehexamine: Used in the synthesis of complex organic molecules and as a curing agent for epoxy resins.
This compound’s versatility and unique structure make it a valuable compound in both scientific research and industrial applications.
Properties
IUPAC Name |
2λ6,6λ6-dithia-1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane 2,2,6,6-tetraoxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4O4S2/c9-13(10)5-1-6-3-8(13)4-7(2-5)14(6,11)12/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGGKEGLBGGJEBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N2CN3CN(S2(=O)=O)CN1S3(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8040307 | |
| Record name | Tetramethylenedisulfotetramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8040307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80-12-6 | |
| Record name | Tetramethylenedisulfotetramine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetramethylenedisulfotetramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080126 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetramine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172824 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetramethylene disulfotetramine | |
| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
| URL | https://www.epa.gov/aegl/access-acute-exposure-guideline-levels-aegls-values#tab-4 | |
| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
| Record name | Tetramethylenedisulfotetramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8040307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 80-12-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRAMETHYLENEDISULFOTETRAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6TS3WME05 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


